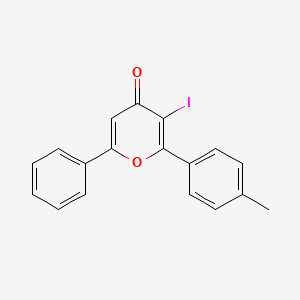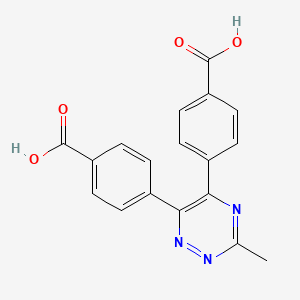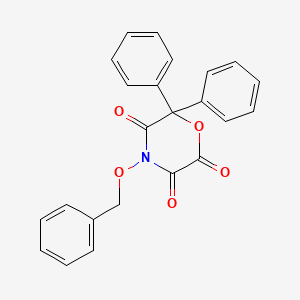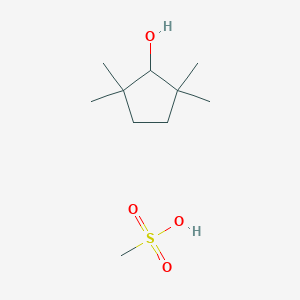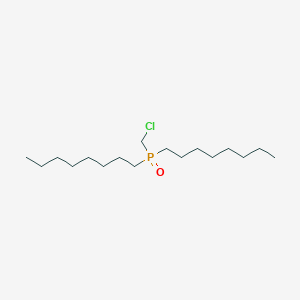
(Chloromethyl)(dioctyl)oxo-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Chloromethyl)(dioctyl)oxo-lambda~5~-phosphane is a tertiary phosphine compound characterized by the presence of a chloromethyl group, two dioctyl groups, and an oxo-lambda~5~-phosphane core. This compound is part of the broader class of organophosphorus compounds, which are widely studied for their diverse applications in various fields, including catalysis, materials science, and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Chloromethyl)(dioctyl)oxo-lambda~5~-phosphane typically involves the reaction of chlorophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. For example, the reaction of dioctylmagnesium with chloromethylphosphine oxide can yield this compound under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(Chloromethyl)(dioctyl)oxo-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine.
Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the chloromethyl group under mild conditions.
Major Products
The major products formed from these reactions include various phosphine oxides, substituted phosphines, and other organophosphorus derivatives .
Applications De Recherche Scientifique
(Chloromethyl)(dioctyl)oxo-lambda~5~-phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound can be employed in the synthesis of biologically active molecules and as a probe in biochemical studies.
Mécanisme D'action
The mechanism of action of (Chloromethyl)(dioctyl)oxo-lambda~5~-phosphane involves its interaction with molecular targets through its phosphorus center. The compound can coordinate with metal ions, forming stable complexes that facilitate catalytic processes. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of new bonds and functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dibenzyl(chloromethyl)oxo-lambda~5~-phosphane
- Tris(dioctyl)phosphine
- Dioctylphosphine oxide
Uniqueness
(Chloromethyl)(dioctyl)oxo-lambda~5~-phosphane is unique due to its specific combination of functional groups, which impart distinct reactivity and coordination properties. The presence of both chloromethyl and dioctyl groups allows for versatile chemical modifications and applications in various fields .
Propriétés
Numéro CAS |
111257-07-9 |
|---|---|
Formule moléculaire |
C17H36ClOP |
Poids moléculaire |
322.9 g/mol |
Nom IUPAC |
1-[chloromethyl(octyl)phosphoryl]octane |
InChI |
InChI=1S/C17H36ClOP/c1-3-5-7-9-11-13-15-20(19,17-18)16-14-12-10-8-6-4-2/h3-17H2,1-2H3 |
Clé InChI |
ABLORXIOPKITRG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCP(=O)(CCCCCCCC)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


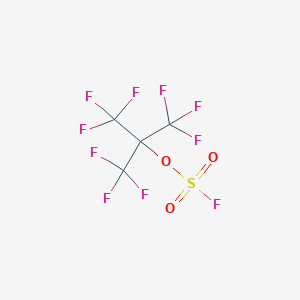

![4-Amino-3-[(prop-2-en-1-yl)sulfanyl]-1,2,4-triazin-5(4H)-one](/img/structure/B14332299.png)
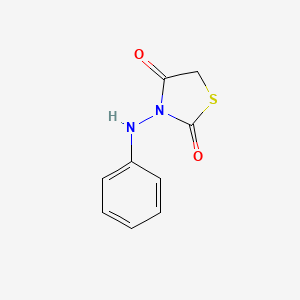
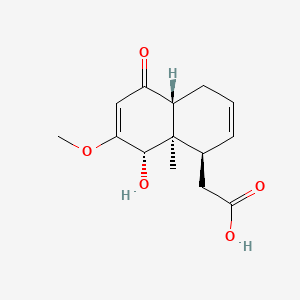
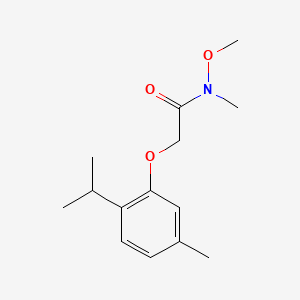
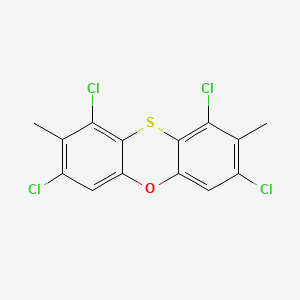
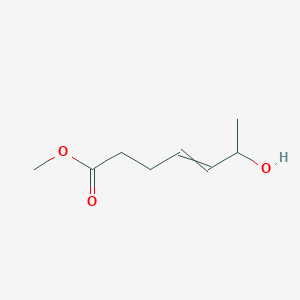
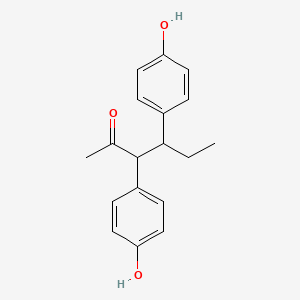
![(1,2-Phenylene)bis[(2-methylphenyl)methanone]](/img/structure/B14332347.png)
